Cyclohexane, 1-chloro-2-iodo-, trans-
CAS No.: 33427-17-7
Cat. No.: VC19657748
Molecular Formula: C6H10ClI
Molecular Weight: 244.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33427-17-7 |
|---|---|
| Molecular Formula | C6H10ClI |
| Molecular Weight | 244.50 g/mol |
| IUPAC Name | (1R,2R)-1-chloro-2-iodocyclohexane |
| Standard InChI | InChI=1S/C6H10ClI/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
| Standard InChI Key | OPOFWSUPMXUVQB-PHDIDXHHSA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)Cl)I |
| Canonical SMILES | C1CCC(C(C1)Cl)I |
Introduction
Structural and Stereochemical Features
The trans-1-chloro-2-iodocyclohexane molecule adopts a chair conformation, with chlorine and iodine atoms positioned trans-diaxially to minimize steric strain. This configuration avoids unfavorable 1,3-diaxial interactions, which are common in cis isomers. The trans stereochemistry is confirmed by nuclear magnetic resonance (NMR) studies, where coupling constants between axial protons () indicate a diaxial relationship .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 244.50 g/mol | |
| Configuration | Trans-diaxial | |
| Boiling Point (predicted) | 455.15 K |
Synthesis Methods
The synthesis of trans-1-chloro-2-iodocyclohexane involves sequential halogenation of cyclohexene or its derivatives. A common approach employs iodination followed by chlorination under controlled conditions:
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Iodination: Cyclohexene reacts with iodine monochloride () in a stereospecific anti-addition, yielding a diiodo intermediate .
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Chlorination: Selective substitution of one iodine atom with chlorine via nucleophilic displacement, often using or , preserves the trans configuration .
Critical factors include solvent polarity (e.g., ) and temperature control to prevent isomerization. Silver perchlorate () may catalyze the reaction by stabilizing transition states .
Reactivity and Chemical Properties
The compound’s reactivity is dominated by the electron-withdrawing effects of halogens and their roles as leaving groups:
Nucleophilic Substitution
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Iodine acts as a superior leaving group compared to chlorine due to its polarizability and weaker bond () .
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Reactions with nucleophiles (e.g., , ) proceed via mechanisms, yielding trans-1-chloro-2-substituted cyclohexanes .
Elimination Reactions
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Dehydrohalogenation with strong bases (e.g., KOH) produces cyclohexene derivatives, with regioselectivity influenced by Zaitsev’s rule .
Table 2: Thermodynamic Data
Applications in Organic Synthesis
Trans-1-chloro-2-iodocyclohexane serves as a versatile intermediate:
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Pharmaceutical Synthesis: Precursor to bioactive molecules via Suzuki-Miyaura cross-coupling (iodine as a directing group) .
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Stereochemical Probes: Studies on chair-chair inversion kinetics ( at 298 K) reveal activation energies () .
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Materials Science: Building block for liquid crystals and polymers requiring rigid, halogenated backbones .
Conformational Analysis
The trans-diaxial conformation is thermodynamically favored over cis isomers by , as determined by NMR studies . Key observations include:
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Chair-Chair Inversion: Activation parameters (, ) indicate a boat-like transition state .
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Solvent Effects: Polar solvents (e.g., ) stabilize the diequatorial conformation by reducing steric strain .
Comparative Analysis with Related Compounds
Table 3: Halogenated Cyclohexane Derivatives
| Compound | Molar Mass (g/mol) | Boiling Point (K) | (kJ/mol) |
|---|---|---|---|
| trans-1-Cl-2-I-C6H10 | 244.50 | 455.15 | 18.77 |
| trans-1-Br-2-Cl-C6H10 | 213.54 | 455.15 | 17.92 |
| trans-1-Ethoxy-2-I-C6H10 | 254.11 | 468.20 | 20.15 |
Key trends:
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Larger halogens (I > Br > Cl) increase molar mass and polarizability but reduce thermal stability.
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Ether substituents (e.g., ethoxy) enhance solubility in polar aprotic solvents.
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